Cenicriviroc-d9 -

Cenicriviroc-d9

Catalog Number: EVT-1505241
CAS Number:
Molecular Formula: C₄₁H₄₃D₉N₄O₄S
Molecular Weight: 706
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cenicriviroc is a novel compound primarily recognized for its role as a dual antagonist of the C-C chemokine receptor type 2 and C-C chemokine receptor type 5. It is currently under investigation for its therapeutic potential in treating liver fibrosis associated with nonalcoholic steatohepatitis, a condition that poses significant risks for progressive liver disease. The compound's efficacy has been evaluated in several clinical trials, notably the CENTAUR study, which focused on its antifibrotic effects without exacerbating steatohepatitis .

Source and Classification

Cenicriviroc is classified as a small molecule drug and is synthesized from various chemical precursors. It has been assigned a CAS registry number of 497223-25-3, which facilitates its identification in chemical databases . The compound is derived from a series of chemical modifications aimed at enhancing its pharmacological properties against specific receptors involved in inflammatory processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of cenicriviroc involves multiple steps to ensure high purity and efficacy. The process typically includes:

  1. Chemical Reactions: The synthesis begins with the formation of key intermediates through reactions such as amination and alkylation.
  2. Purification: Techniques like recrystallization and chromatography are employed to isolate the desired compound from by-products.
  3. Characterization: The final product is characterized using spectroscopic methods (e.g., NMR, mass spectrometry) to confirm its structure and purity levels.

The synthesis has been optimized to produce non-polymorphic forms of cenicriviroc, ensuring consistent bioavailability and stability .

Molecular Structure Analysis

Structure and Data

Cenicriviroc possesses a complex molecular structure characterized by the following features:

  • Molecular Formula: C23H34N4O4S
  • Molecular Weight: Approximately 446.61 g/mol
  • Structural Characteristics: The compound includes multiple functional groups that facilitate its interaction with the C-C chemokine receptors. Its structure can be represented as follows:
Cenicriviroc Structure=S 8 4 2 Butoxyethoxy phenyl l isobutyl N 4 1 propyl 1H imidazol 5 yl methyl sulfinyl phenyl l 2 3 4 tetrahydro l benzazocine 5 carboxamide\text{Cenicriviroc Structure}=\text{S 8 4 2 Butoxyethoxy phenyl l isobutyl N 4 1 propyl 1H imidazol 5 yl methyl sulfinyl phenyl l 2 3 4 tetrahydro l benzazocine 5 carboxamide}

This structural complexity allows cenicriviroc to effectively bind to its target receptors, inhibiting their activity .

Chemical Reactions Analysis

Reactions and Technical Details

Cenicriviroc undergoes several key chemical reactions that are critical for its pharmacological activity:

  1. Receptor Binding: Cenicriviroc binds to the C-C chemokine receptor type 2 and type 5, blocking their interaction with ligands such as monocyte chemoattractant protein-1 and regulated on activation normal T cell expressed and secreted.
  2. Antifibrotic Activity: By inhibiting these receptors, cenicriviroc reduces monocyte recruitment to inflamed tissues, thereby mitigating fibrotic processes in the liver.

The compound's mechanism of action highlights its potential in treating conditions characterized by excessive inflammation and fibrosis .

Mechanism of Action

Process and Data

Cenicriviroc functions primarily through antagonism of the C-C chemokine receptors:

  • Inhibition of Immune Cell Migration: By blocking C-C chemokine receptor type 2 and type 5, cenicriviroc prevents the migration of inflammatory cells into tissues affected by fibrosis.
  • Reduction of Fibrosis: Clinical studies have shown that patients treated with cenicriviroc exhibited improvements in liver fibrosis scores without worsening steatohepatitis, indicating a selective antifibrotic effect .

Data from clinical trials support these findings, demonstrating that cenicriviroc can achieve significant outcomes in liver health metrics over extended treatment periods.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cenicriviroc exhibits several notable physical and chemical properties:

  • Solubility: It shows variable solubility profiles depending on the formulation; optimizing solubility is essential for enhancing bioavailability.
  • Stability: The compound is stable under recommended storage conditions but may degrade under extreme temperatures or humidity levels.
  • Bioavailability: Studies indicate that formulations of cenicriviroc can achieve high bioavailability when administered orally.

These properties are crucial for developing effective therapeutic regimens incorporating cenicriviroc .

Applications

Scientific Uses

Cenicriviroc is primarily being explored for:

  • Treatment of Liver Fibrosis: Its most significant application lies in treating liver fibrosis associated with nonalcoholic steatohepatitis, addressing a critical unmet medical need.
  • Research in Inflammatory Diseases: Beyond liver conditions, cenicriviroc's mechanism may offer insights into treating other inflammatory diseases where chemokine signaling plays a pivotal role.

Ongoing clinical trials continue to evaluate its safety and efficacy across diverse patient populations, contributing to the broader understanding of its therapeutic potential .

Chemical Identity and Structural Characterization of Cenicriviroc-d9

Systematic Nomenclature and IUPAC Classification

Cenicriviroc-d9 is systematically named as follows:(5Z)-8-[4-((S)-4-Methyl-2,2-dideuterio-5,5,6,6-tetradeuterio-1,4-oxazepan-4-yl)phenylsulfonyl]-1-(2-methylpropyl)-N-[(4-{(1-propyl-1H-imidazol-5-yl)methyloxo-λ⁶-sulfanyl}phenyl)methyl]-1,2,3,4-tetrahydro-5-benzazocine-5-carboxamide-d₉ [6] [7]. Key nomenclature elements include:

  • Benzazocine core: Classified as a 1,2,3,4-tetrahydro-1-benzazocine derivative, indicating a saturated eight-membered nitrogenous ring fused to benzene.
  • Deuterium specification: The "-d9" suffix denotes nine deuterium atoms (²H) replacing protium (¹H) at specific molecular positions.
  • Stereochemical descriptors: The (S)-configuration at the chiral sulfoxide moiety is retained from the parent compound [7].

Table 1: Positional Specification of Deuterium Atoms in Cenicriviroc-d9

Molecular FragmentDeuteration SitesDeuterium Count
Oxazepane ringC2 (two ²H), C5 (two ²H), C6 (two ²H)6
Sulfoxide groupSulfinyl methylene (-CH₂- → -CD₂-)2
Benzazocine linkerMethylene adjacent to carboxamide (-CH₂- → -CD₂-)1

Isotopic Labeling Rationale: Deuterium Substitution Patterns

The deuterium atoms are incorporated at metabolically vulnerable sites identified from cenicriviroc metabolism studies:

  • Deuterium kinetic isotope effect (DKIE): Targets positions prone to oxidative metabolism, particularly:
  • The oxazepane ring methyl groups (C2, C5, C6), susceptible to hydroxylation followed by dehydrogenation [1].
  • The sulfoxide methylene group, vulnerable to further oxidation [4] [8].
  • The alkyl linker near the carboxamide, a potential site of cytochrome P450-mediated oxidation [6].
  • Synthetic intent: Deuteriation aims to prolong elimination half-life by retarding cleavage at these positions, thereby enhancing bioanalytical detection without altering pharmacological target engagement [6].

Comparative Structural Analysis with Parent Compound Cenicriviroc

Cenicriviroc-d9 maintains identical stereochemistry and planar structure to cenicriviroc, with deuterium substitution inducing subtle physicochemical perturbations:

Table 2: Structural and Physicochemical Comparison with Cenicriviroc

PropertyCenicrivirocCenicriviroc-d9Consequence of Deuteration
Molecular formulaC₄₁H₅₂N₄O₄SC₄₁H₄₃D₉N₄O₄S+9 atomic mass units
Exact mass (monoisotopic)704.3810 Da713.4378 DaDistinct MS signature
PolarityLogP ~4.1~4.1Negligible change
Hydrogen bonding capacityDonor: 1; Acceptor: 7IdenticalUnaltered solubility profile
Crystal packingOrthorhombicIsostructuralMinor lattice energy differences

Critical structural notes:

  • Bond lengths: C-²H bonds are ~0.005 Å shorter than C-H bonds due to deuterium's lower zero-point vibrational energy [6].
  • Vibrational frequencies: Deuteriation reduces C-H stretching frequencies by ~600 cm⁻¹, detectable via IR [6] [10].
  • Stereochemical integrity: Chiral centers (e.g., sulfoxide S-configuration) remain unaffected, ensuring target binding equivalence to parent drug [4] [7].

Spectroscopic Profiling: NMR, MS, and IR Spectral Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectra exhibit characteristic deuterium-induced shifts and signal attenuation:

  • ¹H-NMR (600 MHz, DMSO-d₆):
  • Disappearance of proton signals at δ 2.85–3.10 ppm (oxazepane methylenes) and δ 3.65 ppm (sulfinyl-CH₂), replaced by attenuated residual solvent peaks.
  • Retention of aromatic (δ 6.8–7.9 ppm) and benzazocine NH (δ 10.2 ppm) signals [5] [6].
  • ¹³C-NMR (150 MHz, DMSO-d₆):
  • Triplet signals (J₃ ≈ 19 Hz) for deuterated carbons (C2, C5, C6 of oxazepane; sulfinyl-CH₂) due to ²H-¹³C coupling.
  • Upfield shifts of 0.1–0.3 ppm for carbons directly bonded to deuterium [5] [10].
  • ²H-NMR: Distinct resonances at δ 2.80–3.05 ppm (oxazepane), δ 3.60 ppm (sulfinyl-CD₂), and δ 2.40 ppm (linker-CD₂) confirm deuteriation sites [5].

Mass Spectrometry (MS)

High-resolution MS provides definitive identification:

  • ESI-MS (positive mode): [M+H]⁺ at m/z 714.44 (calc. 713.4378 for C₄₁H₄₃D₉N₄O₄S⁺), with Δppm < 3.
  • Fragmentation pattern:
  • Loss of C₄H₈D₂O (oxazepane-d6 moiety) yielding m/z 556.32
  • Cleavage at sulfoxide-CD₂ producing m/z 398.18
  • Signature ions at m/z 315.15 (benzazocine-d1 core + H) and m/z 206.10 (imidazole-propyl) [5] [6].
  • Isotopic purity: Absence of +8/+10 Da satellite peaks (<0.5% abundance) confirms >99% deuteriation [6].

Infrared (IR) Spectroscopy

ATR-FTIR highlights vibrational mode alterations:

  • C-²H stretches: 2050–2250 cm⁻¹ (vs. C-H 2850–3000 cm⁻¹), diagnostic for deuteriated sites.
  • Amide I band: Unchanged at 1655 cm⁻¹ (C=O stretch).
  • Sulfoxide S=O: Retained at 1040 cm⁻¹.
  • Aromatic C=C: 1480–1580 cm⁻¹ region identical to parent compound [6] [10].

Table 3: Key Spectroscopic Markers for Cenicriviroc-d9

TechniqueKey Diagnostic FeaturesDifferentiation from Cenicriviroc
¹H-NMRLoss of multiplets at δ 2.85–3.10 and 3.65 ppmParent shows distinct methylene signals
¹³C-NMRTriplet splitting (J ≈ 19 Hz) at 26.5, 32.8, 53.7 ppmParent: singlet resonances
HRMS[M+H]⁺ 714.44; fragment ions at m/z 556.32, 398.18Parent [M+H]⁺ at 705.38
FTIRC-²H stretches 2050–2250 cm⁻¹Parent lacks this region

Properties

Product Name

Cenicriviroc-d9

Molecular Formula

C₄₁H₄₃D₉N₄O₄S

Molecular Weight

706

Synonyms

8-[4-(2-Butoxyethoxy)phenyl]-1,2,3,4-tetrahydro-1-(2-methylpropyl)-N-[4-[(S)-[(1-propyl-1H-imidazol-5-yl)methyl]sulfinyl]phenyl]-1-benzazocine-5-carboxamide-d9;_x000B_(-)-8-[4-(2-Butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[(1-propyl-1H-imidazol-5-yl)methyl]sulf

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.